Cas no 55138-52-8 (Phenol,2-[(dimethylamino)methyl]-4-isononyl-)
55138-52-8 structure
Product Name:Phenol,2-[(dimethylamino)methyl]-4-isononyl-
Numero CAS:55138-52-8
MF:C18H31NO
MW:277.444845438004
CID:370701
PubChem ID:6453136
Update Time:2025-04-19
Phenol,2-[(dimethylamino)methyl]-4-isononyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Phenol,2-[(dimethylamino)methyl]-4-isononyl-
- 2-[(dimethylamino)methyl]-4-(7-methyloctyl)phenol
- 2-[(dimethylamino)methyl]-4-isononylphenol
- 2-((Dimethylamino)methyl)-4-isononylphenol
- DTXSID30203648
- 2-dimethyl-aminomethyl-4-isononylphenol
- SCHEMBL10704495
- NS00033245
- 55138-52-8
- EINECS 259-495-9
-
- Inchi: 1S/C18H31NO/c1-15(2)9-7-5-6-8-10-16-11-12-18(20)17(13-16)14-19(3)4/h11-13,15,20H,5-10,14H2,1-4H3
- Chiave InChI: NOKHOJCRNXGBQS-UHFFFAOYSA-N
- Sorrisi: OC1C=CC(=CC=1CN(C)C)CCCCCCC(C)C
Proprietà calcolate
- Massa esatta: 277.24073
- Massa monoisotopica: 277.240564612g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 20
- Conta legami ruotabili: 9
- Complessità: 240
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 5.7
- Superficie polare topologica: 23.5Ų
Proprietà sperimentali
- PSA: 23.47
Phenol,2-[(dimethylamino)methyl]-4-isononyl- Letteratura correlata
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
55138-52-8 (Phenol,2-[(dimethylamino)methyl]-4-isononyl-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Essenoi Fine Chemical Co., Limited
Membro d'oro
CN Fornitore
Reagenti
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti